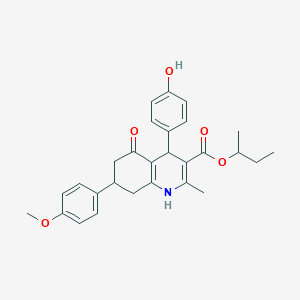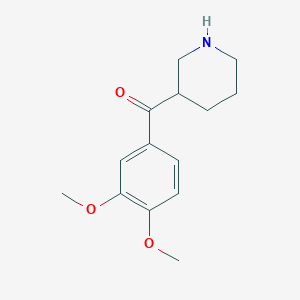![molecular formula C14H22O2S B5124602 1-[4-(isopropylthio)butoxy]-2-methoxybenzene](/img/structure/B5124602.png)
1-[4-(isopropylthio)butoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(isopropylthio)butoxy]-2-methoxybenzene, also known as IPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IPTB is a synthetic compound that can be produced through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
1-[4-(isopropylthio)butoxy]-2-methoxybenzene inhibits the activity of PKC by binding to the enzyme's regulatory domain. This prevents the enzyme from being activated by cellular signals and leads to a decrease in its activity. The inhibition of PKC activity has been linked to various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and can decrease the production of pro-inflammatory cytokines in cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(isopropylthio)butoxy]-2-methoxybenzene has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities. It is also stable and can be stored for long periods of time without degradation. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-[4-(isopropylthio)butoxy]-2-methoxybenzene. One area of research could focus on the development of new synthesis methods that improve the yield and purity of the compound. Another area of research could focus on the use of this compound as a tool to study the role of PKC in various cellular processes. Finally, this compound could be studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
1-[4-(isopropylthio)butoxy]-2-methoxybenzene can be synthesized through various methods, including the reaction of 1-bromo-3-isopropylthiopropane with 2-methoxyphenol in the presence of a base. Another method involves the reaction of 2-methoxyphenol with 1,4-bis(isopropylthio)butane in the presence of a base. Both methods result in the production of this compound as a white crystalline powder.
Applications De Recherche Scientifique
1-[4-(isopropylthio)butoxy]-2-methoxybenzene has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been studied for its potential use as a tool to study the role of PKC in various cellular processes.
Propriétés
IUPAC Name |
1-methoxy-2-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2S/c1-12(2)17-11-7-6-10-16-14-9-5-4-8-13(14)15-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDIHOQGOXGNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-methoxy-2-(4-morpholinyl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one](/img/structure/B5124522.png)
![N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5124529.png)
![6-(5-iodo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124531.png)
![2-[{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5124537.png)
![5-(2-furyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5124544.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5124578.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone hydrobromide](/img/structure/B5124586.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5124590.png)
![N~2~-(4-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124598.png)

![N,N'-[(1-phenyl-1,1-ethanediyl)di-4,1-phenylene]diacetamide](/img/structure/B5124627.png)

![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)